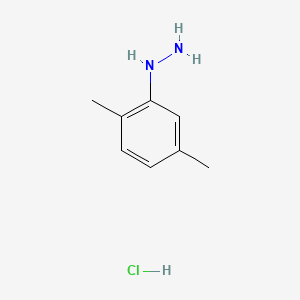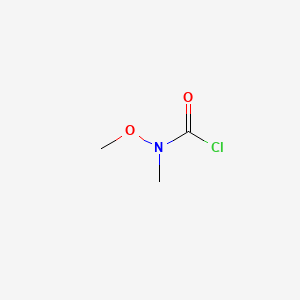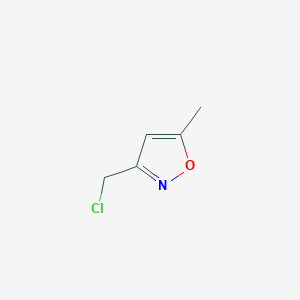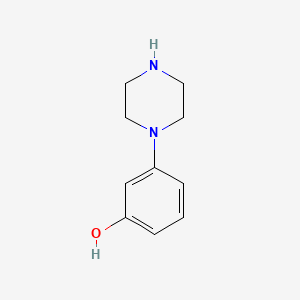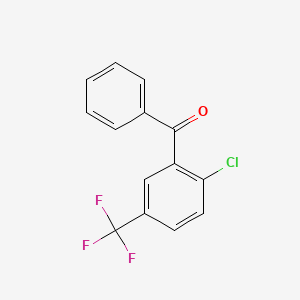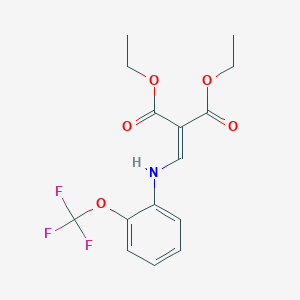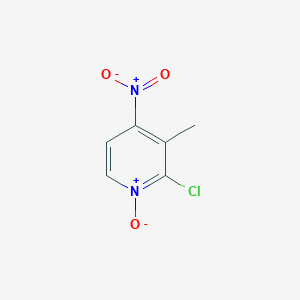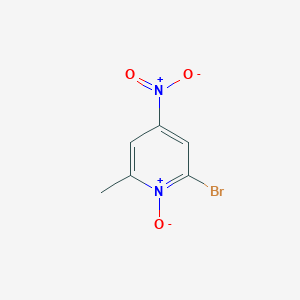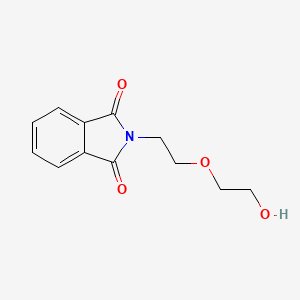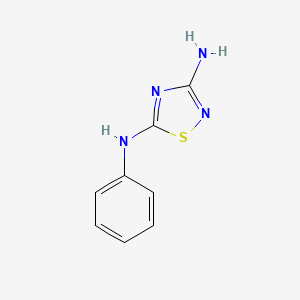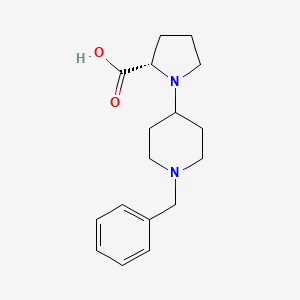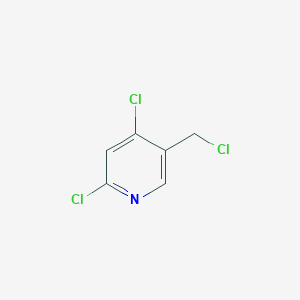
2,4-ジクロロ-5-(クロロメチル)ピリジン
概要
説明
2,4-Dichloro-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6H4Cl3N. It is a chlorinated derivative of pyridine and is known for its applications in various chemical syntheses and industrial processes. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a chloromethyl group at the 5 position on the pyridine ring.
科学的研究の応用
2,4-Dichloro-5-(chloromethyl)pyridine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers
作用機序
Target of Action
It is known that pyridine derivatives can interact with various biological targets .
Mode of Action
It is known that chloromethyl groups in organic compounds often participate in nucleophilic substitution reactions .
Biochemical Pathways
Pyridine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2,4-Dichloro-5-(chloromethyl)pyridine. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .
生化学分析
Biochemical Properties
It is known that pyrimidines, a class of compounds to which it belongs, display a range of pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities
Cellular Effects
It is known that the compound can cause irritation of the respiratory tract, with symptoms such as coughing, choking, and mucous membrane damage . It can also cause dizziness, headache, nausea, and weakness .
Molecular Mechanism
It is known that the compound can react via an SN1 pathway, via the resonance-stabilized carbocation
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions and is stored in an inert atmosphere at temperatures between 2-8°C .
Dosage Effects in Animal Models
It is known that the compound can cause irritation of the respiratory tract, with symptoms such as coughing, choking, and mucous membrane damage . It can also cause dizziness, headache, nausea, and weakness .
Metabolic Pathways
It is known that the compound can react via an SN1 pathway, via the resonance-stabilized carbocation .
Transport and Distribution
It is known that the compound is a solid substance under normal conditions and is stored in an inert atmosphere at temperatures between 2-8°C .
Subcellular Localization
It is known that the compound is a solid substance under normal conditions and is stored in an inert atmosphere at temperatures between 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine typically involves the chlorination of 2,4-dichloropyridine. One common method includes the reaction of 2,4-dichloropyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5 position. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,4-Dichloro-5-(chloromethyl)pyridine may involve continuous flow processes to optimize efficiency and scalability. The use of solid triphosgene or diphosgene as chlorinating agents can reduce the environmental impact by minimizing the discharge of hazardous waste .
化学反応の分析
Types of Reactions: 2,4-Dichloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2,4-dichloro-5-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
- Substituted pyridines with various functional groups.
- Oxidized derivatives like aldehydes and carboxylic acids.
- Reduced derivatives like methylpyridines.
類似化合物との比較
2,4-Dichloropyridine: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
2-Chloro-5-(chloromethyl)pyridine: Similar structure but with only one chlorine atom on the pyridine ring, leading to different reactivity and applications.
2,4-Dichloro-5-methylpyridine: The methyl group replaces the chloromethyl group, altering its chemical properties and reactivity.
Uniqueness: 2,4-Dichloro-5-(chloromethyl)pyridine is unique due to the presence of both chlorine atoms and a chloromethyl group, which enhances its reactivity and versatility in chemical syntheses. This makes it a valuable intermediate in the production of a wide range of chemical products.
特性
IUPAC Name |
2,4-dichloro-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHIYZLLIBBPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376398 | |
| Record name | 2,4-dichloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73998-96-6 | |
| Record name | 2,4-Dichloro-5-(chloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73998-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

